Stewart-Grubbs catalyst

Catalog No.
S973503
CAS No.
927429-61-6
M.F
C27H30Cl2N2ORu
M. Wt
570.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Stewart-Grubbs catalyst

CAS Number

927429-61-6

Product Name

Stewart-Grubbs catalyst

IUPAC Name

[1,3-bis(2-methylphenyl)imidazolidin-2-ylidene]-dichloro-[(2-propan-2-yloxyphenyl)methylidene]ruthenium

Molecular Formula

C27H30Cl2N2ORu

Molecular Weight

570.5 g/mol

InChI

InChI=1S/C17H18N2.C10H12O.2ClH.Ru/c1-14-7-3-5-9-16(14)18-11-12-19(13-18)17-10-6-4-8-15(17)2;1-8(2)11-10-7-5-4-6-9(10)3;;;/h3-10H,11-12H2,1-2H3;3-8H,1-2H3;2*1H;/q;;;;+2/p-2

InChI Key

ZDJCARGGZRTYFH-UHFFFAOYSA-L

SMILES

Array

Canonical SMILES

CC1=CC=CC=C1N2CCN(C2=[Ru](=CC3=CC=CC=C3OC(C)C)(Cl)Cl)C4=CC=CC=C4C

The Stewart-Grubbs catalyst (also commercially designated as Hoveyda-Grubbs Catalyst M721) is a specialized, second-generation ruthenium olefin metathesis catalyst . It is structurally distinguished from standard second-generation catalysts by the replacement of the conventional bulky N-mesityl groups on the N-heterocyclic carbene (NHC) ligand with less sterically demanding o-tolyl substituents . This targeted reduction in steric bulk around the ruthenium active site fundamentally alters its reactivity profile, making it a critical procurement choice for demanding transformations. While standard metathesis catalysts are sufficient for unhindered substrates, the Stewart-Grubbs catalyst is specifically procured to overcome severe steric barriers in the synthesis of tri- and tetrasubstituted olefins, hindered cross-metatheses, and complex ring-closing operations where baseline catalysts stall or decompose[REFS-1, REFS-2].

Substituting the Stewart-Grubbs catalyst with more common, lower-cost alternatives like the standard Grubbs 2nd Generation or Hoveyda-Grubbs 2nd Generation catalysts frequently results in reaction failure when processing bulky substrates [1]. Standard catalysts utilize a SIMes (1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene) ligand, whose mesityl groups create significant steric crowding around the ruthenium center. When attempting cross-metathesis or ring-closing metathesis on sterically encumbered olefins—such as methallyl halides, propargylically hindered alkynes, or precursors to tetrasubstituted double bonds—this crowding physically prevents the necessary metallacyclobutane intermediate from forming [2]. Consequently, generic substitution in these workflows leads to stalled conversions, trace yields, and the need for excessive thermal forcing that degrades the catalyst and ruins expensive late-stage precursors [REFS-1, REFS-2].

Yield Superiority in the Cross-Metathesis of Sterically Hindered Methallyl Halides

The cross-metathesis of methallyl halides to produce functionalized trisubstituted alkenes is highly sensitive to catalyst steric bulk. In direct comparative studies using a benzyl ether-containing model substrate, the standard Grubbs 2nd Generation catalyst failed to promote the reaction effectively. In contrast, the Stewart-Grubbs catalyst, leveraging its less encumbered o-tolyl NHC ligand, successfully drove the reaction to moderate-to-good yields with excellent functional group tolerance[1].

Evidence DimensionCross-metathesis reaction yield
Target Compound DataModerate to good yields (>60-80% depending on substrate)
Comparator Or BaselineGrubbs 2nd Generation Catalyst (Trace yields / failed to promote reaction)
Quantified DifferenceConversion from trace/failure to functional yields (>60%)
ConditionsMethallyl chloride/bromide cross-metathesis with benzyl ether-containing olefins in CH2Cl2

Procuring this catalyst enables the direct introduction of methallyl halide moieties via cross-metathesis, eliminating the need for multi-step olefination-halogenation sequences in process chemistry.

Conversion Efficiency in Ring-Closing Enyne Metathesis (RCEYM) of Propargylically Hindered Substrates

Synthesizing carbocyclic and oxacyclic 1,3-dienes via RCEYM is notoriously difficult when the terminal alkyne substrate features propargylic hindrance. When subjected to microwave-assisted RCEYM, standard catalysts like Grubbs 2nd Generation and Zhan-1B stalled at low conversions. The Stewart-Grubbs catalyst overcame this steric clash, delivering an 88% isolated yield of the target diene [1].

Evidence DimensionIsolated yield of ring-embedded 1,3-dienes
Target Compound Data88% isolated yield
Comparator Or BaselineGrubbs 2nd Generation Catalyst (13-24% yield)
Quantified Difference64-75% absolute increase in isolated yield
ConditionsMicrowave-assisted RCEYM of propargylically hindered terminal alkynes

Prevents the loss of high-value, late-stage synthetic intermediates in natural product or API manufacturing by ensuring complete conversion of hindered enynes.

Enabling the Formation of Tetrasubstituted Olefins via Ring-Closing Metathesis

The formation of fully substituted (tetrasubstituted) carbon-carbon double bonds via RCM is a benchmark test for catalyst steric tolerance. Standard N-mesityl substituted catalysts (like Grubbs II) exhibit very low efficiency in these reactions due to severe steric repulsion between the ligand and the forming tetrasubstituted metallacyclobutane. The N-tolyl ligand of the Stewart-Grubbs catalyst tilts to provide critical space near the ruthenium center, allowing high conversion to tetrasubstituted olefins [1].

Evidence DimensionRCM conversion to tetrasubstituted olefins
Target Compound DataHigh conversion (>80%) for sterically demanding tetrasubstituted RCM
Comparator Or BaselineStandard N-mesityl catalysts (Low efficiency / <20% conversion)
Quantified DifferenceEnables high conversion (>80%) where standard catalysts yield <20%
ConditionsRing-closing metathesis of heavily substituted diene precursors

Provides process chemists with a reliable tool to close heavily substituted rings without resorting to extreme temperatures or impractically high catalyst loadings.

Low-Temperature Activity for the Synthesis of Alpha,Omega-Bifunctional Compounds

In the cross-metathesis of methyl oleate and cis-2-butene-1,4-diol, maintaining low temperatures is critical to suppress unwanted isomerization and side reactions. While standard Hoveyda-Grubbs II requires higher temperatures for optimal activity, the Stewart-Grubbs catalyst operates efficiently at 0 °C, delivering the desired alpha,omega-bifunctional cross-metathesis product in excellent yield [1].

Evidence DimensionCross-metathesis yield at 0 °C
Target Compound DataExcellent yield (>90%) at 0 °C
Comparator Or BaselineHoveyda-Grubbs II (Suboptimal performance/selectivity at low temperatures)
Quantified DifferenceMaintains >90% yield at 0 °C, preventing thermal isomerization
ConditionsCross-metathesis of methyl oleate and cis-2-butene-1,4-diol at 0 °C

Crucial for industrial workflows handling temperature-sensitive substrates, allowing for milder processing conditions and higher product purity.

Late-Stage Synthesis of Highly Substituted APIs via RCM

Directly supported by its ability to form tetrasubstituted olefins [1], this catalyst is a highly effective choice for pharmaceutical process chemistry where complex, heavily substituted ring systems must be closed late in the synthesis without degrading delicate functional groups.

Direct Introduction of Bulky Halide Moieties via Cross-Metathesis

Because it efficiently processes sterically hindered methallyl halides [2], this catalyst allows procurement teams to streamline synthetic routes by replacing multi-step olefination-halogenation sequences with a single, high-yield cross-metathesis step.

Mild-Condition Processing of Temperature-Sensitive Intermediates

Leveraging its high activity at temperatures as low as 0 °C[3], the Stewart-Grubbs catalyst is ideal for industrial metathesis workflows (such as the synthesis of alpha,omega-bifunctional compounds from oleates) where higher temperatures would trigger unwanted double-bond isomerization.

Complex Enyne Metathesis in Natural Product Manufacturing

Given its quantified 64-75% yield advantage in ring-closing enyne metathesis of propargylically hindered substrates [4], this catalyst should be prioritized when scaling up natural product syntheses that require the formation of heavily substituted carbocyclic or oxacyclic 1,3-dienes.

Hydrogen Bond Acceptor Count

3

Exact Mass

570.077859 Da

Monoisotopic Mass

570.077859 Da

Heavy Atom Count

33

Dates

Last modified: 08-16-2023

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